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Compound of Interest

Compound Name: BRD9185

Cat. No.: B10822367

A new class of potent antimalarial agents, BRD9185 and its analogs, have emerged as highly
effective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a
critical enzyme for parasite survival. This guide provides a detailed comparative analysis of
BRD9185, its analogs, and other notable DHODH inhibitors, supported by experimental data,
detailed protocols, and pathway visualizations to inform researchers and drug development
professionals.

BRD9185, an azetidine-2-carbonitrile compound, demonstrates potent in vitro activity against
multidrug-resistant blood-stage malaria parasites and has shown curative effects in mouse
models.[1][2] Its mechanism of action is the inhibition of dihydroorotate dehydrogenase
(DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] This pathway is
essential for the synthesis of DNA and RNA, and its disruption is detrimental to rapidly
proliferating cells, including cancer cells and pathogens like Plasmodium falciparum.[3][4][5]
Unlike their hosts, these parasites rely solely on the de novo pathway for pyrimidine synthesis,
making PIFDHODH an attractive and selective drug target.[6][7][8]

Performance of BRD9185 and Analogs

BRD9185 exhibits an impressive half-maximal effective concentration (EC50) of 16 nM against
P. falciparum DHODH in vitro.[5][9][10] The optimization of a series of azetidine-2-carbonitrile
inhibitors led to the development of BRD9185, which has a long half-life of 15 hours and low
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clearance in mice.[1][2][11] This favorable pharmacokinetic profile contributes to its in vivo
efficacy.[1][2]

The following table summarizes the in vitro activity of BRD9185 and a selection of its analogs
and other notable DHODH inhibitors against P. falciparum DHODH.

Selectivity
) PfDHODH
Chemical over human
Compound IC50/EC50 Reference
Class DHODH
(nM)
(HsDHODH)
Azetidine-2-
BRD9185 o 16 >3000-fold [1][2]
carbonitrile
Azetidine-2-
BRD7539 o 33 >1500-fold [2][11]
carbonitrile
Triazolopyrimidin
DSM265 35 >500-fold [12]
e
Thiophene Double-digit nM )
Genz-667348 ] High [8][13]
carboxamide range
_ Biphenyl Inactive against
Brequinar o N/A [12]
derivative PfDHODH
Isoxazole
Leflunomide o Weak activity Low [14]
derivative
) ] Leflunomide o
Teriflunomide ) Weak activity Low [14]
metabolite
H-006 Not specified 3.8 High [15]

Mechanism of Action: Inhibition of de Novo
Pyrimidine Biosynthesis

DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis
pathway: the oxidation of dihydroorotate to orotate.[4][8] This reaction is coupled to the
mitochondrial electron transport chain. By inhibiting DHODH, these compounds deplete the
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pool of pyrimidines necessary for DNA and RNA synthesis, thereby arresting cell proliferation.
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Figure 1. Inhibition of DHODH by BRD9185 disrupts pyrimidine biosynthesis.

Experimental Protocols
In Vitro DHODH Inhibition Assay

A common method to assess the inhibitory activity of compounds against DHODH is a
spectrophotometric assay that measures the reduction of an artificial electron acceptor, such as
2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate.[15][16]

Materials:

e Recombinant human or P. falciparum DHODH
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e Assay Buffer: 50 mM Tris-HCI (pH 8.0), 150 mM KCI, 0.1% Triton X-100
e Dihydroorotate (DHO) stock solution

e 2,6-dichloroindophenol (DCIP) stock solution

e Coenzyme Q10 (CoQ10) stock solution

e Test compounds (e.g., BRD9185) dissolved in DMSO

e 96-well microplate

e Spectrophotometer

Procedure:

Prepare serial dilutions of the test compounds in DMSO.
e Add the diluted compounds to the wells of a 96-well plate. Include a DMSO-only control.

e Add the DHODH enzyme solution to each well and incubate at room temperature for a
defined period (e.g., 15-30 minutes) to allow for compound binding.

e Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.
« Initiate the reaction by adding the reaction mix to each well.

» Immediately measure the decrease in absorbance at 600 nm over time using a
spectrophotometer.

» Calculate the initial reaction velocities and determine the percentage of inhibition for each
compound concentration relative to the DMSO control.

» Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the
data to a suitable equation to determine the IC50 value.[16][17]
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Figure 2. Experimental workflow for the DHODH inhibition assay.

In Vitro Antimalarial Activity Assay
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The efficacy of DHODH inhibitors against P. falciparum is typically assessed using a parasite
growth inhibition assay.

Materials:

P. falciparum culture (e.g., multidrug-resistant Dd2 strain)

e Human red blood cells

e Culture medium (e.g., RPMI 1640 supplemented with AlbuMAX)

e Test compounds dissolved in DMSO

e DNA-intercalating fluorescent dye (e.g., SYBR Green I)

e 96-well black microplate

e Fluorescence plate reader

Procedure:

e Prepare serial dilutions of the test compounds in the culture medium.

o Add the diluted compounds to the wells of a 96-well plate containing synchronized ring-stage
P. falciparum culture.

 Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% 0O2).
 After incubation, lyse the red blood cells and add a DNA-intercalating dye.
» Measure the fluorescence intensity, which is proportional to the parasite density.

o Determine the EC50 value by plotting the percentage of parasite growth inhibition against
the logarithm of the compound concentration.

Conclusion

BRD9185 and its analogs represent a promising new class of DHODH inhibitors with potent
antimalarial activity. Their high selectivity for the parasite enzyme over the human counterpart
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highlights their potential as therapeutic agents. The provided experimental protocols offer a
framework for the continued evaluation and development of novel DHODH inhibitors for the
treatment of malaria and potentially other diseases where this pathway is critical, such as
cancer and autoimmune disorders.[5][18] Further structure-activity relationship studies will be
crucial in optimizing the efficacy and safety of this promising class of compounds.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4427164/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4427164/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4427164/
https://www.scbt.com/browse/dhodh-inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC10513951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10513951/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Enzymatic_Assays_Using_6_isopropylpyrimidin_4_ol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8790134/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8790134/
https://pubmed.ncbi.nlm.nih.gov/29119937/
https://pubmed.ncbi.nlm.nih.gov/29119937/
https://www.benchchem.com/product/b10822367#comparative-analysis-of-brd9185-and-its-analogs
https://www.benchchem.com/product/b10822367#comparative-analysis-of-brd9185-and-its-analogs
https://www.benchchem.com/product/b10822367#comparative-analysis-of-brd9185-and-its-analogs
https://www.benchchem.com/product/b10822367#comparative-analysis-of-brd9185-and-its-analogs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10822367?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

